molecular formula C8H18ClNO2S B2682173 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride CAS No. 1820607-77-9

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2682173
CAS No.: 1820607-77-9
M. Wt: 227.75
InChI Key: SJASUPHCNKYFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO2S·HCl. It is known for its unique structure, which includes a cyclohexane ring substituted with a methanesulfonylmethyl group and an amine group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is prepared through a series of cyclization reactions.

    Introduction of the Methanesulfonylmethyl Group: This step involves the reaction of the cyclohexane ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted cyclohexane derivatives.

    Substitution: Various substituted amine derivatives.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylmethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonylmethyl)cyclohexan-1-amine
  • 4-(Methanesulfonylmethyl)cyclohexan-1-ol
  • 4-(Methanesulfonylmethyl)cyclohexan-1-carboxylic acid

Uniqueness

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride is unique due to its combination of a methanesulfonylmethyl group and an amine group on a cyclohexane ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJASUPHCNKYFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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